molecular formula C10H8F3NO4 B2524149 3-Oxo-3-[4-(trifluoromethoxy)anilino]propanoic acid CAS No. 241132-65-0

3-Oxo-3-[4-(trifluoromethoxy)anilino]propanoic acid

Cat. No. B2524149
M. Wt: 263.172
InChI Key: RFYWGZVJPQGZHQ-UHFFFAOYSA-N
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Description

The compound 3-Oxo-3-[4-(trifluoromethoxy)anilino]propanoic acid is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insight into the potential synthesis and properties of the compound . The first paper discusses the synthesis of quinazoline anilides with potential diuretic properties, which are structurally related to anilino propanoic acids . The second paper focuses on the preparation of enantiomerically pure derivatives of 4,4,4-trifluoro-3-hydroxy-butanoic acid, which is structurally similar to the trifluoromethoxy group in the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves the preparation of the starting acid followed by the formation of anilides using the mixed anhydrides method . This suggests that a similar approach could be used for the synthesis of 3-Oxo-3-[4-(trifluoromethoxy)anilino]propanoic acid, starting with the appropriate trifluoromethoxy-substituted aniline and propanoic acid derivative. The second paper describes the use of key intermediates such as 2-t-butyl-6-trifluoromethyl-1,3-dioxan- and -dioxin-4-ones, and their reactions with various electrophiles . This indicates that a similar strategy could be employed to introduce the trifluoromethoxy group into the compound.

Molecular Structure Analysis

While the molecular structure of 3-Oxo-3-[4-(trifluoromethoxy)anilino]propanoic acid is not directly analyzed in the papers, the second paper provides valuable information on the structure of CF3-substituted dioxanones, determined by X-ray crystal structure analysis . This information could be extrapolated to predict the molecular structure of the compound , considering the influence of the trifluoromethoxy group on the overall conformation and stability of the molecule.

Chemical Reactions Analysis

The papers do not provide specific reactions for 3-Oxo-3-[4-(trifluoromethoxy)anilino]propanoic acid, but they do describe reactions involving similar functional groups. For example, the Li enolate of the cis-dioxanone reacts with various electrophiles, and Michael additions are performed with cuprates or Grignard reagents . These reactions could potentially be adapted for the functional groups present in 3-Oxo-3-[4-(trifluoromethoxy)anilino]propanoic acid to synthesize derivatives or to modify the compound for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Oxo-3-[4-(trifluoromethoxy)anilino]propanoic acid can be inferred from the properties of related compounds discussed in the papers. The presence of the trifluoromethoxy group is likely to influence the acid's lipophilicity and electronic properties, as seen in the CF3-substituted dioxanones . The anilino group could contribute to the compound's ability to form hydrogen bonds and its reactivity as an amine. The overall properties would be a combination of the influences of both the trifluoromethoxy and anilino groups, as well as the propanoic acid backbone.

Scientific Research Applications

Environmental Chemistry and Soil Adsorption

The review by Han, Kim, and Ro (2020) focuses on the interaction of oxyanions and organic acids with iron (hydr)oxides in soils, highlighting the chemical's relevance in environmental chemistry and pollution control. This research underscores the importance of understanding how similar compounds can interact with environmental matrices, potentially offering insights into the environmental fate and transport of 3-Oxo-3-[4-(trifluoromethoxy)anilino]propanoic acid (Han, Kim, & Ro, 2020).

Heterocyclic Chemistry and Pharmacology

The pharmacological significance of heterocyclic compounds, as discussed by Ghosh et al. (2015), suggests a research avenue for 3-Oxo-3-[4-(trifluoromethoxy)anilino]propanoic acid in drug discovery, particularly exploring its potential bioactive properties. The study elaborates on the diverse biological activities of 2-oxo-3-cyanopyridine derivatives, emphasizing the compound's relevance in synthesizing biologically active molecules (Ghosh et al., 2015).

Oxo Boron Clusters and Nonlinear Optical Materials

Research by Lin and Yang (2011) on oxo boron clusters and their open frameworks presents a fascinating application in the development of materials with unique optical properties. Such studies could inspire the investigation of 3-Oxo-3-[4-(trifluoromethoxy)anilino]propanoic acid in materials science, especially in creating new compounds with potential applications in catalysis, nonlinear optics, and lighting devices (Lin & Yang, 2011).

Ionic Liquids and Phase Behavior Studies

The work by Visak et al. (2014) reviews the phase behavior of ionic liquids with various solutes, suggesting the potential of 3-Oxo-3-[4-(trifluoromethoxy)anilino]propanoic acid in studying the solubility and interaction with ionic liquids. This area of research is crucial for developing new solvents and understanding solute-solvent interactions in chemical processes (Visak et al., 2014).

properties

IUPAC Name

3-oxo-3-[4-(trifluoromethoxy)anilino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO4/c11-10(12,13)18-7-3-1-6(2-4-7)14-8(15)5-9(16)17/h1-4H,5H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYWGZVJPQGZHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC(=O)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-3-[4-(trifluoromethoxy)anilino]propanoic acid

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